

Application Notes and Protocols for LY2365109 in Electrophysiology Recordings

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Compound of Interest

Compound Name: LY2365109

Cat. No.: B15616539

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Introduction

LY2365109 is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating extracellular glycine concentrations in the central nervous system. By inhibiting GlyT1, **LY2365109** increases the synaptic availability of glycine. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and it is also the primary inhibitory neurotransmitter in the brainstem and spinal cord, acting on strychnine-sensitive glycine receptors.[1][2] The ability of **LY2365109** to modulate both excitatory and inhibitory neurotransmission makes it a valuable tool for investigating synaptic plasticity, neuronal excitability, and the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and epilepsy.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of **LY2365109** in electrophysiological studies, particularly in the context of whole-cell patch-clamp recordings from neuronal preparations.

Mechanism of Action

LY2365109 exerts its effects by blocking the reuptake of glycine from the synaptic cleft and surrounding extracellular space. This leads to an elevation of ambient glycine levels, which in turn potentiates the function of NMDA receptors.[4] The increased availability of the co-agonist glycine enhances NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and

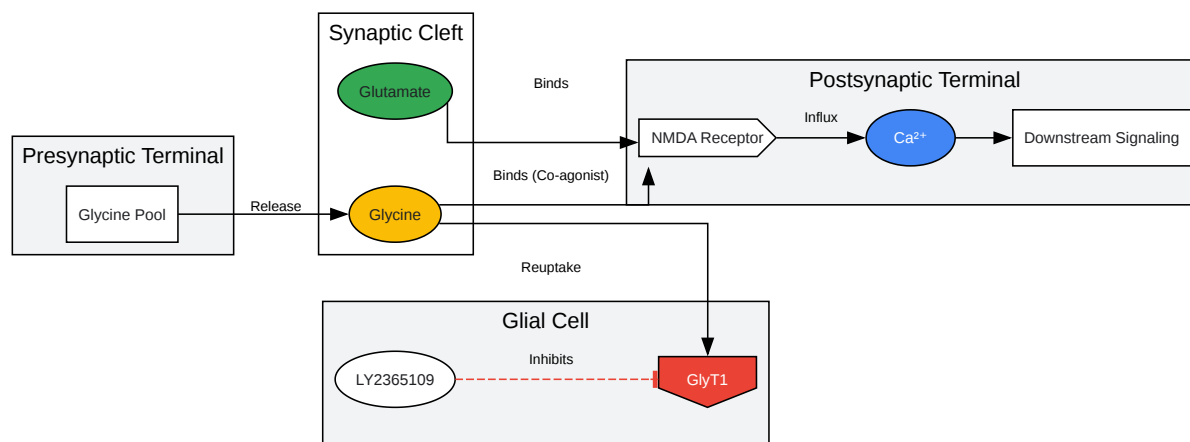
neuronal firing.[4] At higher concentrations or in specific brain regions with a high density of glycine receptors, the elevated glycine levels may also lead to the activation of inhibitory strychnine-sensitive glycine receptors.[1]

Data Presentation

The following table summarizes quantitative data for GlyT1 inhibitors in electrophysiological and neurochemical studies. While specific data for **LY2365109** in patch-clamp recordings is limited in the public domain, data from other selective GlyT1 inhibitors like NFPS can provide a strong basis for experimental design.

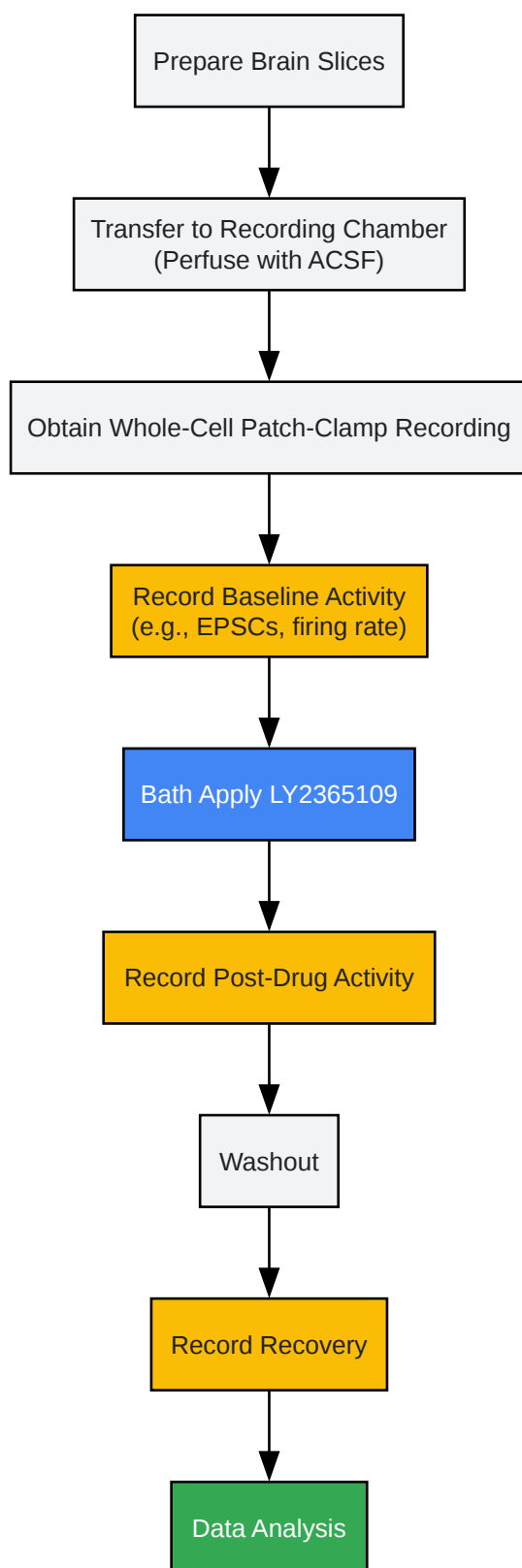
Parameter	Value	Species/Preparation	Experimental Method	Reference
LY2365109				
Effect	Increased seizure threshold	Mouse	In vivo seizure model	[3]
NFPS (another selective GlyT1 inhibitor)				
Concentration for NMDA EPSC potentiation	1-2 mg/kg, i.v.	Rat	In vivo electrophysiology	[4]
Concentration for NMDA EPSC potentiation (in the presence of 10 μ M glycine)	Varies (dose-dependent)	Rat prefrontal cortex slices	Whole-cell voltage-clamp	[4]
ALX-5407 (another selective GlyT1 inhibitor)				
Concentration to block glycine source	5 μ M	Xenopus oocytes expressing GlyT1 and NMDAR	Two-electrode voltage-clamp	[1]

Signaling Pathway and Experimental Workflow



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Caption: Signaling pathway of **LY2365109** action.



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Caption: Experimental workflow for electrophysiology.

Experimental Protocols

I. Preparation of LY2365109 Stock Solution

- Vehicle Selection: **LY2365109** is typically soluble in aqueous solutions. For in vitro electrophysiology, it is recommended to dissolve **LY2365109** in the extracellular recording solution (e.g., artificial cerebrospinal fluid - ACSF) or a vehicle like dimethyl sulfoxide (DMSO) for higher concentration stock solutions. If using DMSO, ensure the final concentration in the recording chamber is minimal (typically <0.1%) to avoid off-target effects.
- Stock Solution Preparation:
 - Prepare a high-concentration stock solution (e.g., 10-100 mM) of **LY2365109** in the chosen vehicle.
 - Aliquot the stock solution into smaller volumes and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.

II. Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol provides a general framework for recording from neurons in acute brain slices. Specific parameters may need to be optimized for the brain region and neuron type of interest.

A. Solutions and Reagents

- Slicing Solution (Ice-cold, oxygenated with 95% O₂/5% CO₂):
 - Sucrose-based or NMDG-based protective recovery solutions are often used to improve slice health.
 - Example Sucrose-based ACSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-Glucose.
 - Artificial Cerebrospinal Fluid (ACSF) (Oxygenated with 95% O₂/5% CO₂, pH 7.4):
 - (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-Glucose.
- [\[5\]](#)

- Internal Solution (for patch pipette):
 - Example K-Gluconate based internal solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

B. Brain Slice Preparation

- Anesthetize the animal (e.g., rodent) according to approved institutional animal care and use committee (IACUC) protocols.
- Perfuse the animal transcardially with ice-cold, oxygenated slicing solution.
- Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
- Mount the brain on a vibratome and cut slices (typically 250-350 μm thick) of the desired brain region.
- Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature before recording.

C. Electrophysiological Recording

- Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
- Visualize neurons using differential interference contrast (DIC) or infrared (IR) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 $\text{M}\Omega$ when filled with internal solution.
- Approach a target neuron with the patch pipette while applying positive pressure.
- Once the pipette tip is in contact with the neuronal membrane, release the positive pressure to form a Giga-ohm seal ($>1 \text{ G}\Omega$).
- Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

- Switch to voltage-clamp or current-clamp mode to record synaptic currents or membrane potential, respectively.

D. Application of **LY2365109**

- Record baseline neuronal activity for a stable period (e.g., 5-10 minutes). This could include spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or eEPSCs/eIPSCs) or the neuron's firing pattern.
- Prepare the desired final concentration of **LY2365109** by diluting the stock solution into the ACSF that is perfusing the slice.
- Switch the perfusion to the ACSF containing **LY2365109**.
- Record the neuronal activity in the presence of the drug. The time to effect will depend on the perfusion rate and the diffusion of the compound into the slice.
- To determine the reversibility of the drug's effects, switch the perfusion back to the control ACSF (washout).

E. Data Analysis

- Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).
- Quantify changes in parameters such as the amplitude and frequency of synaptic currents, neuronal firing rate, or the amplitude of evoked responses.
- Compare the baseline activity with the activity during drug application and after washout.
- Perform statistical analysis to determine the significance of the observed effects.

Considerations and Controls

- **Concentration-Response Curve:** To determine the optimal concentration of **LY2365109**, it is advisable to perform a concentration-response experiment.
- **Control Experiments:**

- Vehicle Control: Apply the vehicle (e.g., ACSF with the same final concentration of DMSO) alone to ensure it has no effect on neuronal activity.
- Time Control: Record from a neuron for the same duration as the drug application experiment without applying the drug to control for any time-dependent changes in neuronal activity.
- Specificity: To confirm that the effects of **LY2365109** are mediated by its action on GlyT1 and subsequent potentiation of NMDA receptors, co-application with an NMDA receptor antagonist (e.g., AP5) can be performed. The antagonist should block the effects of **LY2365109** on excitatory transmission.

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